3,3'-ジプロピルオキサカルボシアニンヨージド

説明

3,3'-Dipropyloxacarbocyanine iodide is a cyanine dye that has been utilized in various biological studies due to its potential-sensitive fluorescent properties. It has been shown to interact with cellular components, affecting functions such as membrane potential and cellular metabolism.

Synthesis Analysis

While the provided papers do not detail the synthesis of 3,3'-Dipropyloxacarbocyanine iodide, similar compounds like 1′,1′′-Dipropylbiferrocenium have been synthesized and analyzed, indicating that the synthesis of cyanine dyes often involves complex organic reactions and careful control of reaction conditions .

Molecular Structure Analysis

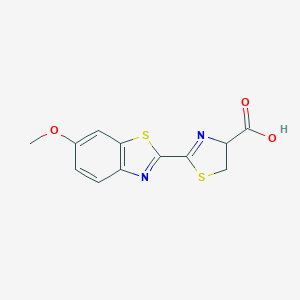

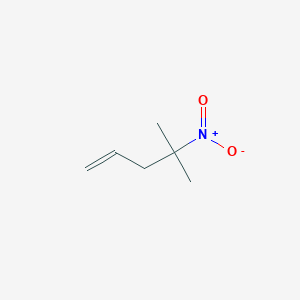

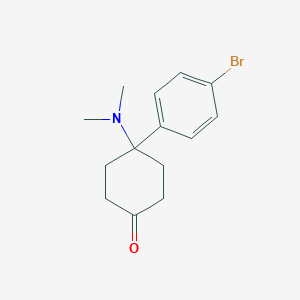

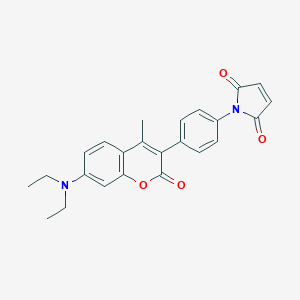

The molecular structure of cyanine dyes like 3,3'-Dipropyloxacarbocyanine iodide is characterized by a conjugated system that allows for electron delocalization, which is responsible for their fluorescent properties. The structure is typically composed of two nitrogen-containing heterocycles connected by a polymethine bridge .

Chemical Reactions Analysis

Cyanine dyes are known to participate in reactions that are sensitive to the environment, such as changes in membrane potential. For instance, 3,3'-dipropylthiodicarbocyanine iodide has been shown to induce membrane hyperpolarization and affect ion transport across the cell membrane .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3'-Dipropyloxacarbocyanine iodide are closely related to its structure and its interaction with biological systems. It has been observed to sensitize cells to hyperthermic killing, which is associated with DNA damage. This suggests that the dye intercalates with DNA or interacts with the cell membrane, altering its physical state and biological functions. The dye's effects on oxygen consumption and ATP content indicate that it may uncouple oxidative phosphorylation and inhibit electron transport .

Relevant Case Studies

Case studies involving 3,3'-Dipropyloxacarbocyanine iodide have demonstrated its impact on cellular functions. For example, it has been used to study the membrane potential of Ehrlich ascites tumor cells, where it was found to hyperpolarize the membrane and inhibit active transport mechanisms . Another study showed that the dye sensitizes Chinese hamster ovary cells to heat-induced cell death, which was positively correlated with DNA damage . These case studies highlight the dye's utility in probing cellular processes and its potential as a tool in cancer research.

科学的研究の応用

3,3'-ジプロピルオキサカルボシアニンヨージド:科学研究用途の包括的な分析

生物学的実験染料: 3,3'-ジプロピルオキサカルボシアニンヨージドは、生物学的実験において多機能染料として役立ちます。 研究者は、細胞構造の観察と分析、生体分子の追跡、細胞機能の評価、細胞タイプの識別、生体分子の検出、組織病理の研究、微生物のモニタリングに役立ちます .

膜貫通ミトコンドリア膜電位研究: この化合物は、ミトコンドリアにおける膜貫通電位の測定に使用されます。 これは、膜貫通ミトコンドリア膜電位を研究するのに役立つ蛍光電位感受性染料です .

マルチカラーイメージングとフローサイトメトリー: DiOC3(3)の異なる蛍光色は、生細胞のマルチカラーイメージングとフローサイトメトリー分析に便利なツールを提供します .

蛍光顕微鏡: 蛍光顕微鏡では、3,3'-ジプロピルオキサカルボシアニンヨージドを使用して、細胞や組織内の特定のタンパク質、核酸、その他の分子を標識し、可視化することができます .

蛍光イメージング: この化合物は、生細胞内の動的過程を研究するための蛍光イメージングにも適用されます .

作用機序

Target of Action

3,3’-Dipropyloxacarbocyanine iodide, also known as DiOC3(3), is a green fluorescent lipophilic dye . Its primary target is the cell membrane . The dye has cell membrane permeability and can be used to stain cell membranes and other lipid-soluble biological structures .

Mode of Action

The compound interacts with its targets by binding to lipid components of the cell membrane . This interaction results in the staining of the cell membrane, making it visible under fluorescence microscopy .

Biochemical Pathways

It is known that the compound is used in studies involvingtransmembrane potentials , suggesting it may influence ion transport pathways across the cell membrane.

Pharmacokinetics

Given its lipophilic nature and cell membrane permeability, it can be inferred that the compound is likely to be absorbed and distributed within the lipid components of cells .

Result of Action

The primary result of the action of 3,3’-Dipropyloxacarbocyanine iodide is the fluorescent staining of cell membranes and other lipid-soluble biological structures . This allows for the visualization of these structures under fluorescence microscopy .

特性

IUPAC Name |

(2Z)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2O2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWWYHFXRJVZBL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556677 | |

| Record name | 3-Propyl-2-[(1E,3Z)-3-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53213-79-9 | |

| Record name | 3-Propyl-2-[(1E,3Z)-3-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dipropyloxacarbocyanine iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)